molecular formula C14H27BF4N2 B1354207 1-Decyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-56-4

1-Decyl-3-methylimidazolium tetrafluoroborate

Cat. No. B1354207
CAS RN: 244193-56-4
M. Wt: 310.18 g/mol
InChI Key: QGUMDWFYJYXDTH-UHFFFAOYSA-N
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Description

1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid . It has a molecular weight of 310.18 and its empirical formula is C14H27BF4N2 . It is also known by the synonyms [C10MIM][BF4] .


Molecular Structure Analysis

The molecular structure of 1-Decyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES string FB-(F)F.CCCCCCCCCCn1ccn+c1 .


Physical And Chemical Properties Analysis

1-Decyl-3-methylimidazolium tetrafluoroborate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.07 at 20/20 degrees Celsius and a refractive index of 1.43 . Its melting point is -4 degrees Celsius .

Scientific Research Applications

Clathrate Hydrate Crystal Inhibitor

1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a clathrate hydrate crystal inhibitor in drilling fluid . Clathrate hydrates are crystalline water-based solids physically resembling ice, in which small non-polar molecules or polar molecules with large hydrophobic moieties are trapped inside “cages” of hydrogen bonded water molecules. In drilling fluids, these can cause blockages, so an inhibitor like 1-Decyl-3-methylimidazolium tetrafluoroborate is very useful .

Microextraction Solvent

This compound can also be used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . Microextraction is a technique where a small amount of solvent is used to extract analytes from a sample. This is particularly useful in the food and cosmetic industries where it’s important to determine the presence and concentration of synthetic dyes .

Host-Guest Inclusion Complexation Studies

1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a substrate in host-guest inclusion complexation studies with β-cyclodextrin . In these studies, the 1-Decyl-3-methylimidazolium tetrafluoroborate acts as the “guest” molecule that is included within the “host” molecule, β-cyclodextrin .

Bacterial Toxicity Studies

Research has shown that 1-Decyl-3-methylimidazolium tetrafluoroborate can be used in studies investigating bacterial toxicity . These studies are important for understanding the environmental impact of this compound, particularly in relation to its use as a surfactant for oil spill dispersion in marine ecosystems .

Surfactant for Oil Spill Dispersion

As mentioned above, 1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a surfactant for oil spill dispersion . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. In the case of oil spills, surfactants like 1-Decyl-3-methylimidazolium tetrafluoroborate can help to disperse the oil, making it easier to clean up .

Fabric Softeners and Textile Auxiliaries

Imidazolium-based Surface-Active Ionic Liquids (Im-SAILs), including 1-Decyl-3-methylimidazolium tetrafluoroborate, are commonly used as fabric softeners and textile auxiliaries . These applications take advantage of the unique properties of Im-SAILs, including their ability to modify the structural and functional properties of their cationic and anionic substituent groups .

Safety and Hazards

1-Decyl-3-methylimidazolium tetrafluoroborate is harmful if swallowed and causes skin and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should call a poison center or doctor if they feel unwell .

Future Directions

1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a clathrate hydrate crystal inhibitor in drilling fluid . It can also be used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . Furthermore, it can be used as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .

Mechanism of Action

Target of Action

1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid It is used as a clathrate hydrate crystal inhibitor in drilling fluid , a microextraction solvent in the determination of synthetic dyes in foods and cosmetics , and a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .

Mode of Action

As a clathrate hydrate crystal inhibitor, 1-Decyl-3-methylimidazolium tetrafluoroborate prevents the formation of clathrate hydrates, which are ice-like crystals that can block pipelines in oil and gas drilling operations . As a microextraction solvent, it is used to extract synthetic dyes from foods and cosmetics for analysis . In host-guest inclusion complexation studies, it acts as a substrate that interacts with β-cyclodextrin .

Biochemical Pathways

Its use in microextraction can aid in the analysis of biochemical compounds, such as synthetic dyes, in various matrices .

Result of Action

The primary result of the action of 1-Decyl-3-methylimidazolium tetrafluoroborate is the inhibition of clathrate hydrate crystal formation, aiding in the extraction and analysis of synthetic dyes, and facilitating host-guest inclusion complexation studies .

Action Environment

The action of 1-Decyl-3-methylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, its efficacy as a clathrate hydrate crystal inhibitor can be affected by temperature and pressure conditions . Its stability and efficacy as a microextraction solvent can be influenced by the presence of other solvents or contaminants .

properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMDWFYJYXDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047915
Record name 1-Decyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244193-56-4
Record name 1-Decyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decyl-3-methylimidazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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